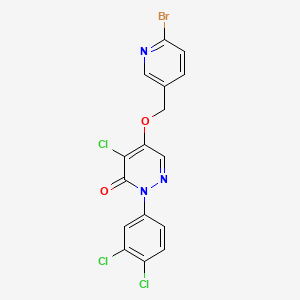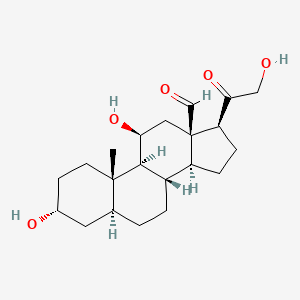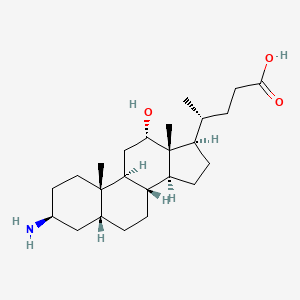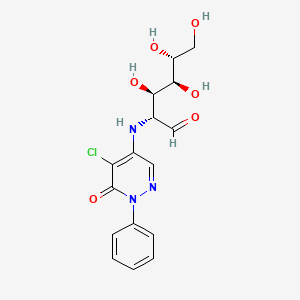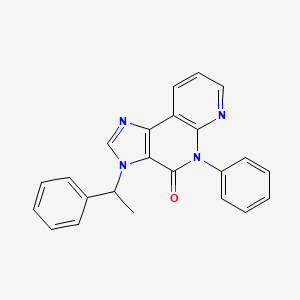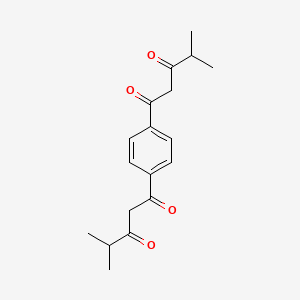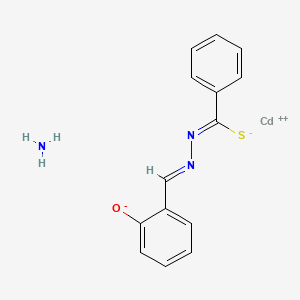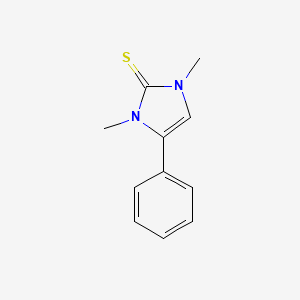
Amphetamine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphetamine tartrate is a central nervous system stimulant derived from amphetamine, a compound first synthesized in 1887. It is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. This compound is known for its ability to increase alertness, concentration, and energy levels by stimulating the release of neurotransmitters such as dopamine and norepinephrine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Amphetamine tartrate can be synthesized from phenylpropanolamine salts through a series of chemical reactions. The process typically involves acylation of phenylpropanolamine with an acylating agent in a solvent at elevated temperatures, followed by hydrogenation in the presence of a catalyst . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety. The final product is often purified through crystallization and other separation techniques to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Amphetamine tartrate undergoes various chemical reactions, including:
Oxidation: Conversion to phenylacetone and other by-products.
Reduction: Formation of secondary amines.
Substitution: Introduction of different functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Phenylacetone, benzoic acid.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated amphetamine derivatives.
Wissenschaftliche Forschungsanwendungen
Amphetamine tartrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and brain function.
Medicine: Studied for its therapeutic potential in treating ADHD, narcolepsy, and obesity.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Amphetamine tartrate is often compared with other stimulants, including:
Methamphetamine: Similar in structure but more potent and longer-lasting.
Methylphenidate: Used for similar therapeutic purposes but has a different mechanism of action.
Ephedrine: A naturally occurring stimulant with similar effects but less potent
Uniqueness: this compound is unique due to its balanced efficacy and safety profile in treating ADHD and narcolepsy. Its ability to increase both dopamine and norepinephrine levels makes it particularly effective in managing symptoms of these disorders .
Vergleich Mit ähnlichen Verbindungen
- Methamphetamine
- Methylphenidate
- Ephedrine
- Cathinone
Eigenschaften
CAS-Nummer |
13093-77-1 |
|---|---|
Molekularformel |
C13H19NO6 |
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
1-phenylpropan-2-ylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C9H13N.C4H6O6/c1-8(10)7-9-5-3-2-4-6-9;5-1(3(7)8)2(6)4(9)10/h2-6,8H,7,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
KHIBJQODXRPUJC-LREBCSMRSA-N |
Isomerische SMILES |
CC(CC1=CC=CC=C1)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


